Benzofenap
Overview
Description
Benzofenap is a chemical compound with the IUPAC name 2- { [4- (2,4-dichloro-3-methylbenzoyl)-1,3-dimethyl-1 H -pyrazol-5-yl]oxy}-1- (4-methylphenyl)ethanone . It has the molecular formula C22H20Cl2N2O3 . It is used as a herbicide, particularly effective against annual and perennial broad-leaved weeds .
Molecular Structure Analysis
Benzofenap contains a total of 51 bonds; 31 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 2 double bonds, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 ketones (aromatic), 1 ether (aromatic), and 1 Pyrazole .
Physical And Chemical Properties Analysis
Benzofenap has a molecular weight of 431.31 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 627.8±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . Its molar refractivity is 114.9±0.5 cm3, and it has a polar surface area of 61 Å2 .
Scientific Research Applications
Aquatic Toxicology
Benzofenap has been studied for its effects on aquatic life, particularly in freshwater invertebrates. Research has shown that at certain concentrations, Benzofenap does not cause significant mortality in organisms such as the midge Chironomus tepperi and the aquatic snail Isidorella newcombi . This suggests its potential use in environments where the impact on non-target aquatic species needs to be minimal.
Agricultural Herbicide Efficacy
As an herbicide, Benzofenap’s effectiveness in controlling weed populations in agricultural settings is of interest. Studies have evaluated its use in rice fields, indicating that when applied at the permit rate, it does not pose a significant risk to certain non-target species . This application is crucial for maintaining crop health and yield.
Environmental Risk Assessment
The environmental impact of Benzofenap, especially when used as an herbicide, is a critical area of study. Research into its acute and chronic toxicity helps in assessing the risk it poses to the environment and in formulating guidelines for its safe use .
Pesticide Regulation and Policy
Data on the toxicity of Benzofenap is essential for regulatory bodies to establish safe application rates and procedures. The findings from toxicity studies contribute to the development of policies and regulations that ensure the protection of the environment and human health .
Ecotoxicological Modeling
The behavior of Benzofenap in aquatic ecosystems can be modeled to predict its fate and transport. Such models are valuable for understanding the long-term effects of the compound on various environmental compartments and can guide mitigation strategies .
Sustainable Agriculture Practices
Research on Benzofenap also contributes to the field of sustainable agriculture. By understanding its impact on non-target species and the environment, farmers can make informed decisions about its use, aligning with practices that promote ecological balance .
Biodiversity Conservation
The non-significant effects of Benzofenap on certain species suggest that, if managed correctly, it could be used in a way that minimizes harm to biodiversity. This is particularly important in areas where agricultural land is close to natural habitats .
Chemical Safety and Handling
Understanding the toxicity and safe handling of Benzofenap is vital for those who work with it. Providing clear guidelines and safety measures based on scientific research helps in preventing accidental exposure and environmental contamination .
Safety And Hazards
Benzofenap is classified as having acute toxicity (Category 4, Inhalation) and is hazardous to the aquatic environment, both short-term (Acute - Category 1) and long-term (Chronic - Category 1) . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes .
Future Directions
Benzofenap is a rice herbicide with high activity against annual and perennial broad-leaved weeds after pre- to early post-emergent application . It is particularly effective as a specialist for the control of Sagittaria species . The global Benzofenap market size is forecasted to grow at a CAGR of 3.8% during the forecast period 2022-2027 .
properties
IUPAC Name |
2-[4-(2,4-dichloro-3-methylbenzoyl)-2,5-dimethylpyrazol-3-yl]oxy-1-(4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-12-5-7-15(8-6-12)18(27)11-29-22-19(14(3)25-26(22)4)21(28)16-9-10-17(23)13(2)20(16)24/h5-10H,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWQITFHZOBBFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=C(C(=NN2C)C)C(=O)C3=C(C(=C(C=C3)Cl)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058193 | |
Record name | Benzofenap | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Benzofenap | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00013 mg/mL at 25 °C | |
Record name | Benzofenap | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Benzofenap | |
CAS RN |
82692-44-2 | |
Record name | Benzofenap | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82692-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofenap [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082692442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzofenap | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZOFENAP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC7DBL9WD6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Benzofenap | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
133.1 - 133.5 °C | |
Record name | Benzofenap | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.